

# A Technical Guide to the Spectral Analysis of Methyl Hydrocinnamate

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Compound of Interest

Compound Name: Methyl 3-phenylpropionate

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for methyl hydrocinnamate. It is intended for researchers, scientists, and professionals in drug development who utilize these analytical techniques for structural elucidation and quality control. This document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for the analytical process.

#### **Spectral Data Summary**

The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry for methyl hydrocinnamate (CAS No: 103-25-3).[1][2][3]

#### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectral Data for Methyl Hydrocinnamate



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.32 - 7.17	m	5H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
3.66	S	3H	Methyl protons (- OCH₃)
2.95	t	2Н	Methylene protons adjacent to phenyl group (-CH <sub>2</sub> -Ph)
2.62	t	2H	Methylene protons adjacent to carbonyl group (-CH <sub>2</sub> -C=O)

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0 ppm.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectral Data for Methyl Hydrocinnamate

Chemical Shift (δ) ppm	Assignment
173.4	Carbonyl carbon (C=O)
140.6	Aromatic carbon (C-1, ipso)
128.5	Aromatic carbons (C-3, C-5 or C-2, C-6)
128.3	Aromatic carbons (C-2, C-6 or C-3, C-5)
126.3	Aromatic carbon (C-4)
51.6	Methyl carbon (-OCH₃)
35.8	Methylene carbon adjacent to carbonyl group (- CH <sub>2</sub> -C=O)
30.9	Methylene carbon adjacent to phenyl group (- CH2-Ph)



Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.[4]

#### Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl Hydrocinnamate

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3028	Medium	Aromatic C-H stretch
2951	Medium	Aliphatic C-H stretch
1738	Strong	C=O (ester) stretch
1497, 1454	Medium	Aromatic C=C ring stretch
1165	Strong	C-O (ester) stretch
748, 699	Strong	C-H out-of-plane bend (monosubstituted benzene)

Sample preparation: Neat liquid film.[1]

#### **Mass Spectrometry (MS)**

Table 4: Major Mass Fragments for Methyl Hydrocinnamate (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
164	33	[M]+ (Molecular ion)
104	100	[C <sub>8</sub> H <sub>8</sub> ] <sup>+</sup> (Tropylium ion rearrangement)
91	59	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	15	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

Ionization method: Electron Ionization (EI) at 70 eV.[5]



#### **Experimental Protocols**

The following are detailed methodologies for the acquisition of spectral data for liquid samples such as methyl hydrocinnamate.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- 1. Sample Preparation:
- Accurately weigh 5-25 mg of methyl hydrocinnamate for ¹H NMR or 50-100 mg for ¹³C NMR.
   [6]
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7][8]
- To ensure a homogeneous solution, gently vortex or sonicate the mixture.
- Filter the solution through a Pasteur pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[8]
- The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.[7]
- Cap the NMR tube securely.[7]
- 2. Data Acquisition (1H and 13C NMR):
- Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning with a depth gauge.[7]
- Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
   [7]
- Shim the magnetic field to achieve maximum homogeneity and resolution.
- Tune and match the probe for the desired nucleus (<sup>1</sup>H or <sup>13</sup>C).[7]
- For a standard <sup>1</sup>H NMR spectrum, set the appropriate spectral width and number of scans (typically 8 to 16 for a sample of this concentration).



- For a <sup>13</sup>C NMR spectrum, use a proton-decoupled pulse sequence.[9] Set the number of scans to achieve an adequate signal-to-noise ratio, which may range from several hundred to thousands depending on the concentration.[9] A relaxation delay of 1-2 seconds is common for qualitative spectra.[9]
- Initiate data acquisition.
- 3. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).[9]
- Phase the resulting spectrum and perform baseline correction.[9]
- Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl<sub>3</sub> in <sup>1</sup>H NMR, 77.16 ppm for <sup>13</sup>C NMR) or an internal standard like TMS (0 ppm).[4][9]
- Integrate the peaks in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

#### Infrared (IR) Spectroscopy

- 1. Sample Preparation (Neat Liquid):
- Obtain two clean, dry salt plates (e.g., NaCl or KBr).[10]
- Using a Pasteur pipette, place one drop of methyl hydrocinnamate onto the center of one plate.[10]
- Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[10]
- 2. Data Acquisition (FTIR):
- Place the salt plate assembly into the sample holder of the FTIR spectrometer.[10]
- Acquire a background spectrum of the empty instrument to subtract any atmospheric interference.



- Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signalto-noise ratio.
- The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup>.[11]
- 3. Data Processing:
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks with their corresponding wavenumbers.

#### Mass Spectrometry (MS)

- 1. Sample Preparation (for GC-MS):
- Prepare a dilute solution of methyl hydrocinnamate (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- The sample must be free of non-volatile impurities.[12]
- 2. Data Acquisition (Electron Ionization GC-MS):
- The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to separate it from the solvent and any volatile impurities.[13]
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[13]
- The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.[14]
- The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13]
- A detector records the abundance of each ion.[14]
- 3. Data Processing:
- The output is a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

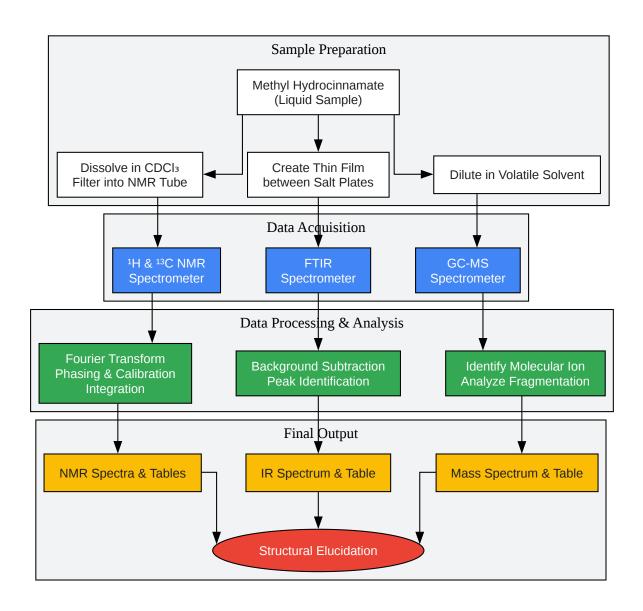


- Identify the molecular ion peak ([M]+) to determine the molecular weight.
- Analyze the fragmentation pattern to deduce the structure of the molecule.

## **Analytical Workflow**

The following diagram illustrates the logical workflow for the spectral analysis of methyl hydrocinnamate.





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Diagram of the spectral analysis workflow for methyl hydrocinnamate.



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